molecular formula C6H9ClZn B12526711 Zinc, chloro-2-cyclohexen-1-yl- CAS No. 704910-45-2

Zinc, chloro-2-cyclohexen-1-yl-

Cat. No.: B12526711
CAS No.: 704910-45-2
M. Wt: 182.0 g/mol
InChI Key: SHHGWANNASRBJQ-UHFFFAOYSA-M
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Description

Zinc, chloro-2-cyclohexen-1-yl- is a chemical compound with the molecular formula C6H9ClZn It is a zinc-based organometallic compound that features a cyclohexene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, chloro-2-cyclohexen-1-yl- typically involves the reaction of cyclohexene with zinc chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Anhydrous solvents are often used to ensure the purity of the product .

Industrial Production Methods

Industrial production of Zinc, chloro-2-cyclohexen-1-yl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include zinc oxides, cyclohexene derivatives, and various substituted cyclohexenes depending on the reagents and conditions used .

Scientific Research Applications

Zinc, chloro-2-cyclohexen-1-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Zinc, chloro-2-cyclohexen-1-yl- involves its ability to participate in various chemical reactions due to the presence of the zinc atom and the reactive chlorine substituent. The zinc atom can coordinate with other molecules, facilitating reactions such as nucleophilic substitution and oxidative addition. The chlorine atom can be easily replaced by other functional groups, making the compound versatile in synthetic applications .

Properties

CAS No.

704910-45-2

Molecular Formula

C6H9ClZn

Molecular Weight

182.0 g/mol

IUPAC Name

chlorozinc(1+);cyclohexene

InChI

InChI=1S/C6H9.ClH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1

InChI Key

SHHGWANNASRBJQ-UHFFFAOYSA-M

Canonical SMILES

C1C[CH-]C=CC1.Cl[Zn+]

Origin of Product

United States

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